molecular formula C16H12O4S B1602661 1-Pyrenesulfonic acid hydrate CAS No. 654055-00-2

1-Pyrenesulfonic acid hydrate

Cat. No. B1602661
CAS RN: 654055-00-2
M. Wt: 300.3 g/mol
InChI Key: RRDYFCSDPUHYDA-UHFFFAOYSA-N
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Description

1-Pyrenesulfonic acid hydrate (PSA) is a pyrene derivative . It has an empirical formula of C16H10O3S · xH2O and a molecular weight of 282.31 (anhydrous basis) .


Synthesis Analysis

The synthesis of 1-pyrenesulfonic acid has been reported . It can be used as a reactant to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP) .


Molecular Structure Analysis

The molecular formula of this compound is C16H10O3S · xH2O . The SMILES string representation is [H]O [H].OS (=O) (=O)c1ccc2ccc3cccc4ccc1c2c34 .


Chemical Reactions Analysis

This compound can react with organotin precursors to form pyrene-containing organostannoxanes . It can also be used to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP), resulting in a graphene oxide nanohybrid (GO/THPP/PSA) material .


Physical And Chemical Properties Analysis

The melting point of this compound is 125-129 °C (lit.) . It is soluble in DMSO at 250 mg/10 mL, appearing clear to slightly hazy, yellow to brown .

Scientific Research Applications

Fluorescent Sensors

  • Detection of Metal Ions: Oligo(1-pyrenesulfonic acid) synthesized via electropolymerization shows high fluorescence quantum yield and effectively detects Fe³⁺ in aqueous solutions. This oligomer displays better selectivity and a lower detection limit than its monomer, making it a good candidate for Fe³⁺ determination in aqueous solution (Jian et al., 2018).

Nanotechnology and Material Science

  • Polypyrrole Micro- and Nanowires: Electrochemical polymerization of pyrrole in the aqueous solutions of 1-pyrenesulfonic acid results in the formation of polypyrrole wires with strong emission in aqueous dispersion and enhanced electrochemical activity due to their high specific surface area (Lu, Li, & Shi, 2006).
  • Single-Walled Carbon Nanotube Solubilization: 1-Pyrenesulfonic acid reacts with branched polyethyleneimine to produce soluble composites with single-walled carbon nanotubes, indicating potential applications in nanotechnology (Yamaguchi, Iwasaki, & Wang, 2019).

Environmental Applications

  • Graphene Production: 1-Pyrenesulfonic acid sodium salt is used in a water-based method for exfoliating graphite, leading to stable dispersions of graphene suitable for electrochemical sensor applications (Yang et al., 2013).

Photophysical Applications

  • Layered Double Hydroxides: Zn-Al hydrotalcite-like compounds intercalated with 1-pyrenesulfonic acid exhibit unique photophysical properties, suggesting applications in materials science and optoelectronics (Gago et al., 2008).

Anti-Counterfeiting Applications

  • Fluorescent Inks: 1,3,6,8-Pyrenesulfonic acid sodium salt, synthesized via a simple method, exhibits blue fluorescence under UV light and is used in water-soluble invisible inks for anti-counterfeiting purposes (Chen et al., 2018).

Electrochemical Applications

  • Electrochemical Sensing: The electropolymerization of pyrene derivatives including 1-pyrenesulfonic acid is used for fabricating liquid crystal devices with photoluminescent properties, indicating potential uses in advanced display technologies (Son et al., 2015).

Safety and Hazards

The safety information for 1-Pyrenesulfonic acid hydrate includes a GHS05 pictogram, a signal word of “Danger”, and hazard statements H314 .

Future Directions

1-Pyrenesulfonic acid hydrate has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days . This suggests that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .

Biochemical Analysis

Biochemical Properties

1-Pyrenesulfonic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is used as a reactant to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin. The resulting graphene oxide nanohybrid exhibits excellent photocatalytic activity for hydrogen production . Additionally, this compound can react with organotin precursors to form pyrene-containing organostannoxanes . These interactions highlight the compound’s versatility in biochemical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, its role in the functionalization of graphene oxide involves binding to the surface of the graphene oxide, enhancing its photocatalytic properties

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the synthesized graphene oxide nanohybrid material exhibits excellent photocatalytic activity for hydrogen production , suggesting that the compound remains stable and effective over time.

properties

IUPAC Name

pyrene-1-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYFCSDPUHYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583649
Record name Pyrene-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

654055-00-2
Record name Pyrene-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenesulfonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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